molecular formula C24H26O12 B055839 Viscumneoside VI CAS No. 118985-26-5

Viscumneoside VI

Cat. No. B055839
CAS RN: 118985-26-5
M. Wt: 506.5 g/mol
InChI Key: GPCKIXOOCSOBEC-AKRDZZKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viscumneoside VI is a bioactive compound that is extracted from the Viscum album plant, commonly known as mistletoe. It has been studied in recent years for its potential therapeutic properties in various diseases, including cancer.

Scientific Research Applications

Immune Modulating Activities

A study on Viscum album var. coloratum, which contains Viscumneoside VI, explored its potential in treating skin rash induced by EGFR inhibitors. The research found that extracts from Viscum album significantly reduced the production of certain chemokines like MCP-1 and RANTES, potentially making it useful in managing skin toxicity without affecting the anti-cancer efficacy of treatments like erlotinib (Choi et al., 2022).

Chemical Structure and Isolation

Research dating back to 1988 on Viscum coloratum, a traditional Chinese medicine, identified Viscumneoside VI as a flavanone glycoside. This work was significant in elucidating the chemical structure of Viscumneoside VI, contributing to the understanding of its potential pharmacological properties (Kong Dy et al., 1988).

Pharmacological Properties

In another study, the ethyl acetate fraction from Viscum coloratum, which includes Viscumneoside VI, exhibited inhibitory effects on osteoclast formation. This suggests its potential use in treating osteoporosis and related bone diseases (Yin et al., 2008).

Anti-Cancer Activities

Viscumneoside VI is also associated with anti-cancer activities. A study on phenolic compounds from Viscum album tinctures, which likely include Viscumneoside VI, showed significant inhibitory activities against various cancer cells, suggesting a potential role in cancer pharmacotherapy (Melo et al., 2018).

properties

CAS RN

118985-26-5

Product Name

Viscumneoside VI

Molecular Formula

C24H26O12

Molecular Weight

506.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C24H26O12/c1-10(25)33-9-19-21(29)22(30)23(31)24(36-19)34-12-6-14(27)20-15(28)8-16(35-18(20)7-12)11-3-4-13(26)17(5-11)32-2/h3-7,16,19,21-24,26-27,29-31H,8-9H2,1-2H3/t16-,19+,21+,22-,23+,24+/m0/s1

InChI Key

GPCKIXOOCSOBEC-AKRDZZKRSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O

Other CAS RN

118985-26-5

synonyms

homoeriodictyol-7-O-(6''-O-acetyl)glucopyranoside
viscumneoside VI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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